molecular formula C10H15NO2 B100945 1-Hexylpyrrole-2,5-dione CAS No. 17450-29-2

1-Hexylpyrrole-2,5-dione

Cat. No. B100945
CAS RN: 17450-29-2
M. Wt: 181.23 g/mol
InChI Key: FBPVUBVZRPURIU-UHFFFAOYSA-N
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Description

1-Hexylpyrrole-2,5-dione (HPD) is a heterocyclic organic compound with a pyrrole ring and a carbonyl group. It has been identified as a promising molecule for scientific research due to its unique chemical and biological properties. HPD has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research.

Scientific Research Applications

  • Corrosion Inhibition in Industrial Applications

    • 1-Hexylpyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives show increased inhibition efficiency with higher concentration and adhere to the steel surface through chemisorption processes. This application is significant in industrial settings where corrosion resistance is crucial (Zarrouk et al., 2015).
  • Inhibition of Glycolic Acid Oxidase in Medical Research

    • Derivatives of this compound have been explored as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, demonstrate potent, competitive inhibition of this enzyme, which is important in medical research and potential therapeutic applications (Rooney et al., 1983).
  • Electronics and Solar Cell Technology

    • Novel conjugated polyelectrolytes based on this compound derivatives have been developed for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure provide high conductivity and electron mobility, enhancing the efficiency of solar cells (Hu et al., 2015).
  • Organic Synthesis and Drug Development

    • The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, a process involving this compound, has been studied for its relevance in organic synthesis and drug development. Understanding the properties and reactions of these compounds is crucial in the pharmaceutical industry (Yan et al., 2018).
  • Polymerization and Material Sciences

    • The radical homopolymerization of derivatives, including N-hexylmaleimide, a compound related to this compound, has been investigated for applications in material sciences. This research contributes to the development of new polymers with specific characteristics for industrial and technological uses (Hill et al., 2001).

Biochemical Analysis

Biochemical Properties

It is known that pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, suggesting that 1-Hexylpyrrole-2,5-dione may interact with these enzymes.

Cellular Effects

This compound has been found to have significant effects on cellular processes. For instance, it has been reported that 1H-pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), facilitating rapid endothelialization after vascular injury . This suggests that this compound may have a role in cellular differentiation and vascular repair.

Molecular Mechanism

It has been suggested that derivatives of 1H-pyrrole-2,5-dione may act as inhibitors of certain enzymes

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to facilitate rapid endothelialization after vascular injury This suggests that the compound may have a temporal effect on cellular function, with its impact becoming apparent shortly after administration

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study found that a pyrroldione derivative showed good anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay

Metabolic Pathways

Given that pyrrole-2,5-dione derivatives have been found to inhibit certain enzymes , it is possible that this compound may also interact with various enzymes and cofactors in metabolic pathways

properties

IUPAC Name

1-hexylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPVUBVZRPURIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65503-45-9
Record name 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65503-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30332760
Record name 1-hexylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17450-29-2
Record name 1-hexylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Hexylamino)-4-oxo-2-butenoic acid (Preparation 54, 75.8 g, 0.38 mol) was partially dissolved in acetic anhydride (1.5 l) and sodium acetate (125.6 g, 0.19 mol) was added in one portion. The reaction mixture was gradually heated to 110° C. for 4 h. Acetic anhydride was removed in vacuo and the title compound was obtained by vacuum distillation of the crude residue to give a colourless oil (49.8 g, 72%) which partially crystallised upon standing.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
125.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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